N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C20H18N2O6S and its molecular weight is 414.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide is a synthetic compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a dihydrobenzo[b][1,4]dioxin moiety and an oxalamide functional group, which are known to contribute to various biological activities. The presence of furan and thiophene rings enhances the compound's potential interactions with biological targets.
Molecular Formula and Properties
Property | Value |
---|---|
Molecular Formula | C₁₉H₁₉N₃O₄S |
Molecular Weight | 409.5 g/mol |
CAS Number | 955610-05-6 |
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activities, including:
- Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation in vitro. Studies have indicated its effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : Research suggests that this compound may modulate inflammatory pathways, potentially reducing cytokine release and inflammation in cellular models.
- Antimicrobial Activity : Initial findings indicate that the compound possesses antimicrobial properties against certain bacterial strains, making it a candidate for further exploration in infection control.
The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets:
- Enzyme Inhibition : In silico studies have suggested that the compound may inhibit enzymes such as alpha-glucosidase and acetylcholinesterase , which are important in metabolic processes and neurotransmission.
- Receptor Binding : The structural characteristics allow for potential binding to various receptors involved in signaling pathways related to cancer and inflammation.
Case Studies
Several case studies have documented the biological effects of similar compounds containing the dihydrobenzo[b][1,4]dioxin moiety:
- Topoisomerase II Inhibition : Compounds similar in structure have been reported as effective topoisomerase II inhibitors, which are crucial for DNA replication and repair in cancer cells .
- PD-1/PD-L1 Interaction : Research has explored small molecules targeting PD-1/PD-L1 interactions, revealing that modifications to similar scaffolds can enhance immune response against tumors .
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6S/c23-18(19(24)22-13-5-6-14-15(11-13)27-9-8-26-14)21-12-20(25,16-3-1-7-28-16)17-4-2-10-29-17/h1-7,10-11,25H,8-9,12H2,(H,21,23)(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBDBDGBQHAEFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCC(C3=CC=CO3)(C4=CC=CS4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.